Acyl-CoA:Cholesterol Acyltransferase Inhibitor Acat-IN-4: A Technical Guide
Acyl-CoA:Cholesterol Acyltransferase Inhibitor Acat-IN-4: A Technical Guide
Executive Summary
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, a key process in cellular cholesterol homeostasis. The inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, cancer, and neurodegenerative disorders. Acat-IN-4 is a synthetic small molecule identified as an inhibitor of ACAT. This technical guide provides a comprehensive overview of Acat-IN-4, including its mechanism of action, biochemical properties, and relevant experimental protocols for its characterization. Due to the limited availability of specific quantitative data for Acat-IN-4 in the public domain, this guide also incorporates data from other well-characterized ACAT inhibitors to provide a broader context for researchers and drug development professionals.
Introduction to ACAT and its Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[1] These cholesteryl esters are then stored in cytosolic lipid droplets.[2] There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, with high levels in macrophages and steroidogenic tissues, while ACAT2 is primarily found in the liver and intestines.[3][4]
The inhibition of ACAT prevents the esterification and subsequent storage of excess cholesterol. This leads to an increase in the intracellular free cholesterol pool, which in turn can trigger several beneficial downstream effects. These include the enhanced efflux of cholesterol to high-density lipoproteins (HDL), a reduction in the formation of foam cells (lipid-laden macrophages that contribute to atherosclerotic plaques), and suppression of the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine.[1][3] Consequently, ACAT inhibitors are being actively investigated for their therapeutic potential in cardiovascular diseases.[1][3]
Acat-IN-4 is a specific inhibitor of ACAT and has also been noted to inhibit NF-κB mediated transcription.[5][6][7]
Biochemical and Chemical Properties of Acat-IN-4
| Property | Value | Source |
| CAS Number | 454203-56-6 | [6] |
| Molecular Formula | C32H50N2O5S | [6] |
| Molecular Weight | 574.81 g/mol | [6] |
Mechanism of Action of Acat-IN-4
Acat-IN-4 functions as a competitive inhibitor of ACAT1. It is believed to bind to the active site of the enzyme, thereby preventing the binding of its substrates, cholesterol and fatty acyl-CoA.[8] This inhibition of ACAT1 leads to a decrease in the production of cholesteryl esters.[8] The resulting accumulation of intracellular free cholesterol is thought to be the primary driver of the anti-atherogenic properties of Acat-IN-4, as it reduces the formation of foam cells, a critical step in the development of atherosclerotic plaques.[3][8]
Signaling Pathway
Quantitative Data for Representative ACAT Inhibitors
To provide a framework for the expected potency of ACAT inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several other well-studied ACAT inhibitors.
| Inhibitor | Target | Assay System | IC50 | Ki | Source |
| DuP 128 | ACAT | Rat hepatic microsomes | 10 nM | N/A | [9] |
| Nevanimibe | ACAT2 | In vitro enzyme assay | 0.71 µM | N/A | [10] |
| PPPA | ACAT2 | In vitro enzyme assay | 25 µM | N/A | [10] |
| PPPA | ACAT1 | In vitro enzyme assay | 179 µM | N/A | [10] |
| Imidazole Derivatives | ACAT-1 Selective | N/A | 6.4-10.7 nM | 4.0-9.9 nM | [8] |
| Urea Compounds | Non-selective | N/A | 17-75 nM | 10-75 nM | [8] |
| Pantothenic Acid Derivatives | ACAT-1 Selective | N/A | 6.4 nM | 4.0 nM | [8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the in vitro and in vivo characterization of ACAT inhibitors like Acat-IN-4.
In Vitro ACAT Inhibition Assay (Microsomal)
This protocol is based on the widely used method of measuring the incorporation of radiolabeled fatty acyl-CoA into cholesteryl esters in a microsomal preparation.[11][12]
Objective: To determine the IC50 value of an ACAT inhibitor.
Materials:
-
Rat liver microsomes
-
[1-14C]oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Test compound (e.g., Acat-IN-4) dissolved in DMSO
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, BSA, and cholesterol.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the rat liver microsomes and [1-14C]oleoyl-CoA.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane).
-
Extract the lipids from the reaction mixture.
-
Separate the cholesteryl esters from other lipids using TLC.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Experimental Workflow
Therapeutic Applications and Future Directions
The primary therapeutic application for ACAT inhibitors like Acat-IN-4 is in the treatment and prevention of atherosclerosis and other cardiovascular diseases.[3] By preventing the formation of foam cells, these inhibitors can potentially slow the progression of atherosclerotic plaques.[3] Furthermore, the role of cholesterol metabolism in other diseases has expanded the potential applications of ACAT inhibitors to cancer and neurodegenerative conditions such as Alzheimer's disease.[2][13][14]
Future research on Acat-IN-4 should focus on obtaining specific quantitative data on its inhibitory activity against both ACAT1 and ACAT2 isoforms to understand its selectivity. In vivo studies in animal models of atherosclerosis are necessary to evaluate its efficacy and pharmacokinetic profile. Additionally, further investigation into its off-target effects, such as the inhibition of NF-κB, may reveal novel therapeutic opportunities.
Conclusion
Acat-IN-4 is a promising ACAT inhibitor with potential therapeutic applications in diseases driven by dysregulated cholesterol metabolism. While specific data on Acat-IN-4 is limited, the broader class of ACAT inhibitors has demonstrated significant potential in preclinical and clinical studies. This technical guide provides a foundational understanding of Acat-IN-4 and the general methodologies used to characterize such compounds, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 3. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. ACAT-IN-4 Datasheet DC Chemicals [dcchemicals.com]
- 7. ACAT-IN-4|CAS 454203-56-6|DC Chemicals [dcchemicals.com]
- 8. Buy Acat-IN-4 [smolecule.com]
- 9. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
